The synthesis of Bromo-PEG3-Acid typically involves several key steps:
In industrial settings, the production processes mirror laboratory methods but are scaled up significantly. This includes bulk synthesis using larger quantities of starting materials and optimized reaction conditions to maximize yield and minimize by-products.
Bromo-PEG3-Acid has a molecular formula of C9H17BrO5 and a molecular weight of 285.1 g/mol. Its structure features:
The presence of these functional groups contributes to its reactivity profile, facilitating various chemical transformations essential for its applications in drug delivery and bioconjugation .
Bromo-PEG3-Acid participates in several types of chemical reactions:
Key reagents used in the reactions involving Bromo-PEG3-Acid include:
The mechanism of action for Bromo-PEG3-Acid primarily revolves around its ability to facilitate bioconjugation through nucleophilic substitution and coupling reactions. Upon introduction to a nucleophile (such as an amine), the bromine atom departs, allowing the nucleophile to bond with the carbon atom that was previously attached to the bromine. This reaction forms a stable covalent bond, which is crucial in creating bioconjugates for drug delivery systems .
Bromo-PEG3-Acid finds extensive use in various scientific fields:
Bromo-PEG₃-acid (CAS# 782475-35-8) is a heterobifunctional polyethylene glycol (PEG) derivative with the systematic name 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoic acid. Its molecular formula is C₉H₁₇BrO₅, with a molecular weight of 285.13 g/mol. The structure features a bromo terminus separated from a terminal carboxylic acid by a triethylene glycol spacer (PEG₃), represented by the SMILES string BrCCOCCOCCOCCC(O)=O
[3] [5]. Key physicochemical properties include:
The PEG₃ linker (‑(CH₂CH₂O)₃‑) introduces three ethylene oxide units, providing an optimal balance of hydrophilicity and molecular length. This enhances aqueous solubility in biological systems while minimizing steric hindrance during conjugations [2].
Table 1: Structural and Physicochemical Profile of Bromo-PEG₃-Acid
Property | Value |
---|---|
CAS Number | 782475-35-8 |
Molecular Formula | C₉H₁₇BrO₅ |
Exact Mass | 284.0259 Da |
Elemental Composition | C 37.91%; H 6.01%; Br 28.02%; O 28.06% |
Storage Conditions | -20°C (long-term stability) |
PEG-based linkers emerged in the 1970s to address challenges in drug solubility, plasma half-life, and immunogenicity. Early PEGylation strategies focused on homobifunctional PEGs (e.g., PEG diols), but their non-selectivity limited applications. The advent of heterobifunctional PEGs like Bromo-PEG₃-acid enabled precise tethering of two distinct functional groups [3] [6].
Key milestones include:
This evolution positioned PEG linkers as critical tools for antibody-drug conjugates (ADCs) and complex architectures like PROTACs, where solubility and controlled linkage are paramount [4].
Bromo-PEG₃-acid’s utility stems from the orthogonal reactivity of its termini:
The PEG₃ spacer bridges these groups while:
Table 2: Comparison of Bromo-PEG Linkers for Bioconjugation
Linker Length | Molecular Weight (g/mol) | Reaction Suitability | Key Applications |
---|---|---|---|
Bromo-PEG₁-acid | 197.03 | Short spacers for compact conjugates | Small-molecule probes |
Bromo-PEG₃-acid | 285.13 | Balance of solubility and flexibility | PROTACs, ADCs, nanoparticles |
Bromo-PEG₈-acid | 505.40 | Maximized solubility and spacing | Protein-polymer conjugates |
This bifunctionality enables Bromo-PEG₃-acid to serve as a linchpin in proteolysis-targeting chimeras (PROTACs), where it connects E3 ligase ligands to target protein binders, leveraging cellular ubiquitination machinery for protein degradation [4].
Table 3: Standard Nomenclature for Bromo-PEG₃-Acid and Related Compounds
Synonym | Source |
---|---|
Bromo-PEG₃-C₂-acid | MedChemExpress [4] |
3-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]propanoic acid | MedKoo [3] |
Br-PEG₃-acid | BOC Sciences [5] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: